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Compound of Interest

Compound Name:
1-(2-Fluoro-6-

hydroxyphenyl)ethanone

Cat. No.: B1363517 Get Quote

Introduction
1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS No. 93339-98-1) is a substituted aromatic

ketone of significant interest in medicinal chemistry and drug development.[1] Its molecular

structure, featuring a fluorine atom and a hydroxyl group ortho to the acetyl substituent,

presents a unique electronic and steric environment. This arrangement facilitates

intramolecular hydrogen bonding and introduces specific spectroscopic signatures that are

crucial for its unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the key spectroscopic data for 1-(2-
Fluoro-6-hydroxyphenyl)ethanone, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation

herein is grounded in fundamental principles and comparative data from related structures,

offering researchers a reliable framework for structural verification and quality assessment.

Molecular Structure and Spectroscopic Correlation
The interplay between the acetyl, fluoro, and hydroxyl groups dictates the molecule's

conformation and, consequently, its spectroscopic output. Understanding these relationships is

paramount for accurate data interpretation.

Figure 1: Correlation of spectroscopic techniques to the structural features of 1-(2-Fluoro-6-
hydroxyphenyl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial

relationships of atoms in a molecule. For 1-(2-Fluoro-6-hydroxyphenyl)ethanone, both ¹H

and ¹³C NMR are essential, with the fluorine atom providing an additional layer of complexity

and structural information through spin-spin coupling.

¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the acetyl

methyl protons, and the phenolic hydroxyl proton. The proximity of the fluorine atom to the

acetyl group's methyl protons is expected to result in a through-space coupling, a phenomenon

well-documented for 2'-fluoroacetophenone derivatives.

Disclaimer: The following data is predicted based on established chemical shift principles and

data from analogous structures, as direct experimental spectra are not publicly available.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

-OH ~12.0 (variable) Singlet (broad) -

Ar-H (H5) ~7.4 - 7.6 Triplet of doublets (td) J ≈ 8.5, 6.0

Ar-H (H3) ~6.8 - 7.0
Doublet of doublets

(dd)
J ≈ 8.5, 1.5

Ar-H (H4) ~6.7 - 6.9 Triplet (t) J ≈ 8.5

-CH₃ ~2.6 Doublet (d) ⁵J(H-F) ≈ 3-5

Interpretation:

Hydroxyl Proton (-OH): The phenolic proton is expected to be significantly deshielded

(downfield) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its

chemical shift can be concentration-dependent, and the peak is often broad.
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Aromatic Protons (Ar-H): The aromatic region will display a complex pattern due to both H-H

and H-F couplings. The proton at position 5 (para to the fluorine) will likely be the most

downfield, influenced by the electron-withdrawing acetyl group.

Methyl Protons (-CH₃): The most telling feature is the splitting of the methyl signal into a

doublet. This is not due to coupling with adjacent protons (of which there are none) but rather

a through-space ⁵J coupling to the ortho fluorine atom. This coupling is a definitive indicator

of the s-trans conformation, where the methyl group and fluorine atom are in close proximity.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework. The carbon signals

will appear as doublets due to coupling with the fluorine atom, with the magnitude of the

coupling constant (J) depending on the number of bonds separating the carbon and fluorine

atoms.

Disclaimer: The following data is predicted based on established principles.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)

C-F Coupling Constant (J,

Hz)

C=O ~203 ⁴J(C-F) ≈ 7-11

C-F (C2) ~160 ¹J(C-F) ≈ 245-255

C-OH (C6) ~158 ²J(C-F) ≈ 10-15

Ar-CH (C4) ~136 ³J(C-F) ≈ 8-10

Ar-C (C1) ~118 ²J(C-F) ≈ 15-20

Ar-CH (C5) ~119 ⁴J(C-F) ≈ 3-5

Ar-CH (C3) ~115 ³J(C-F) ≈ 3-5

-CH₃ ~28 ⁴J(C-F) ≈ 7-11

Interpretation:
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C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹J) for

the carbon directly attached to fluorine (C2). The other aromatic and acetyl carbons also

exhibit smaller couplings over two to four bonds.

Carbonyl Carbon (C=O): The carbonyl carbon signal is expected to appear as a doublet due

to a ⁴J coupling with the fluorine, providing further evidence for the ortho-fluoroacetophenone

structure.

Methyl Carbon (-CH₃): Similar to the proton spectrum, the methyl carbon shows a through-

space coupling to the fluorine, appearing as a doublet.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-(2-Fluoro-6-hydroxyphenyl)ethanone will be dominated by absorptions from the

hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm⁻¹) Vibration Type Description

3400 - 2500 (broad) O-H stretch

A very broad band indicating a

strongly hydrogen-bonded

hydroxyl group.

~1640 - 1660 C=O stretch (carbonyl)

The frequency is lowered from

a typical ketone (~1715 cm⁻¹)

due to conjugation with the

aromatic ring and

intramolecular hydrogen

bonding.

~1580, ~1480 C=C stretch (aromatic)
Characteristic absorptions for

the aromatic ring.

~1250 - 1350 C-O stretch (phenol)
Strong absorption typical for

phenols.

~1100 - 1200 C-F stretch

Absorption indicating the

presence of an aryl-fluoride

bond.
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Interpretation: The most diagnostic feature is the simultaneous presence of a very broad O-H

stretch and a C=O stretch at a relatively low wavenumber. This combination is a hallmark of

intramolecular hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl group,

a key structural feature of this molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

m/z (mass-to-charge ratio) Proposed Fragment Significance

154 [M]⁺
Molecular Ion (confirms

molecular weight)

139 [M - CH₃]⁺
Loss of a methyl radical from

the acetyl group.

111 [M - CH₃CO]⁺
Loss of the acetyl group (an

acylium radical).

Interpretation: The molecular ion peak at m/z 154 confirms the molecular formula C₈H₇FO₂.

The base peak is often the fragment resulting from the loss of the methyl group ([M-15]⁺),

leading to a stable acylium ion at m/z 139. Further fragmentation can lead to the loss of the

entire acetyl group.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described.

Instrument parameters should be optimized for the specific sample and equipment.
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Sample Preparation Data Acquisition

Data Analysis

1-(2-Fluoro-6-hydroxyphenyl)ethanone
(≥98% Purity)

Dissolve in
Deuterated Solvent

(e.g., CDCl₃)

ATR-FTIR
(4000-400 cm⁻¹)

 (neat solid)

ESI or EI-MS
 (in solution)

¹H & ¹³C NMR
(400-600 MHz)

Process Spectra
(FT, Phasing, Baseline)

Interpret & Assign
(Shifts, Couplings,
Fragments, Bands)

Confirm Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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